

# An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinoline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Chloro-6-methoxyisoquinoline

Cat. No.: B144245

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **1-Chloro-6-methoxyisoquinoline**. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document summarizes key quantitative data and outlines potential experimental approaches based on methodologies for structurally related compounds.

## Molecular Structure and Properties

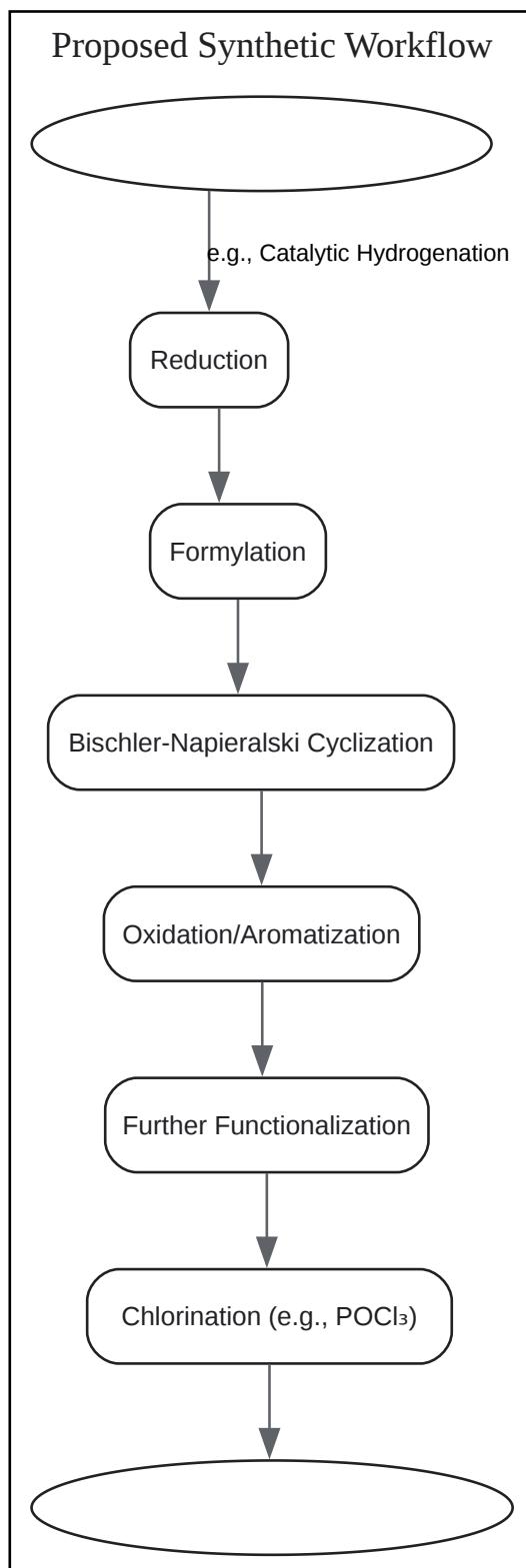
**1-Chloro-6-methoxyisoquinoline** is a heterocyclic aromatic compound. Its structure consists of an isoquinoline core substituted with a chlorine atom at position 1 and a methoxy group at position 6.

Table 1: Molecular Properties of **1-Chloro-6-methoxyisoquinoline**

| Property           | Value                                      | Reference(s)                            |
|--------------------|--------------------------------------------|-----------------------------------------|
| Molecular Formula  | C <sub>10</sub> H <sub>8</sub> ClNO        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight   | 193.63 g/mol                               | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number         | 132997-77-4                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance         | White to light yellow solid                | <a href="#">[1]</a>                     |
| Purity             | ≥ 97% (HPLC)                               | <a href="#">[1]</a>                     |
| Storage Conditions | Store at 0-8 °C, sealed in dry conditions. | <a href="#">[1]</a> <a href="#">[3]</a> |

## Applications in Research and Development

**1-Chloro-6-methoxyisoquinoline** is a versatile intermediate with significant potential in various scientific and industrial fields:


- Pharmaceutical Development: It serves as a crucial building block in the synthesis of pharmaceuticals, particularly for developing drugs targeting neurological disorders.[\[1\]](#) The isoquinoline scaffold is a well-established pharmacophore present in numerous bioactive compounds.
- Organic Synthesis: The compound's reactivity makes it a valuable intermediate for creating complex molecular architectures.[\[1\]](#) The chloro-substituent at the 1-position is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.
- Biological Research: It is utilized in studies investigating its biological activity, with noted potential as an anti-cancer agent.[\[1\]](#)
- Material Science: This compound finds applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs).[\[1\]](#)
- Analytical Chemistry: It can be used in analytical methods for the detection and quantification of isoquinoline derivatives.[\[1\]](#)

# Proposed Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **1-Chloro-6-methoxyisoquinoline** are not detailed in the provided literature, the following section outlines generalized methodologies based on established procedures for structurally similar isoquinoline derivatives.

## Proposed Synthetic Workflow

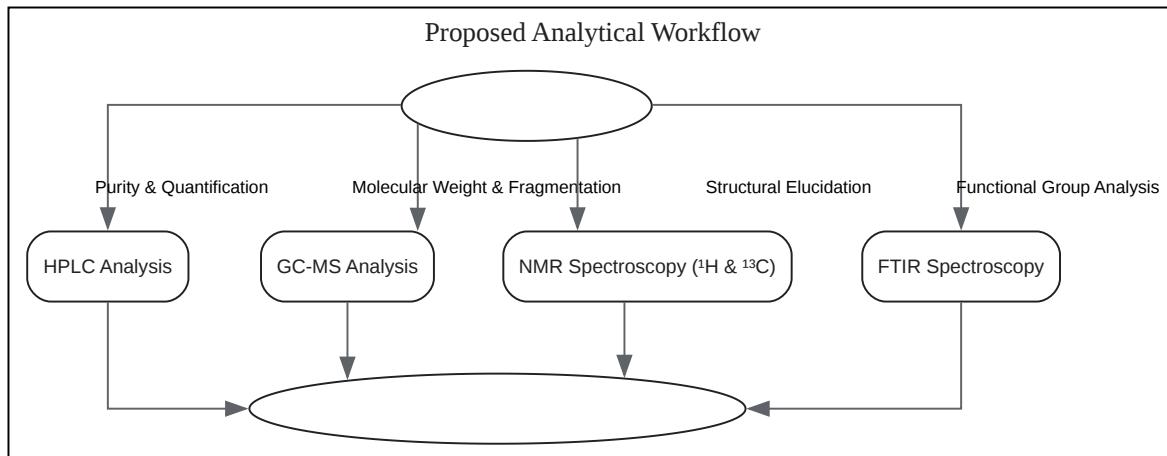
The synthesis of substituted isoquinolines often involves a multi-step process commencing from readily available starting materials. A plausible synthetic route for a chloro-methoxy-isoquinoline derivative could involve the following key transformations, adapted from the synthesis of related compounds.<sup>[4]</sup>



[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for a chloro-methoxy-isoquinoline derivative.

## 1. Preparation of the Dihydroisoquinoline Core:


- Reduction: A substituted phenylacetonitrile can be reduced to the corresponding phenethylamine using catalytic hydrogenation (e.g., Raney Nickel or Palladium on carbon) in a suitable solvent like ethanol or methanol.[4]
- Formylation: The resulting primary amine is then converted to its formamide derivative.[4]
- Cyclization: An intramolecular electrophilic aromatic substitution, such as the Bischler-Napieralski reaction, is performed to form the dihydroisoquinoline ring. This is typically carried out by treating the formamide with a dehydrating agent in an inert solvent.[4]

## 2. Aromatization and Functionalization:

- Oxidation: The dihydroisoquinoline is aromatized to the corresponding isoquinoline.[4]
- Chlorination: The final step would involve the chlorination of an isoquinolin-1-one precursor using a chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ) to introduce the chlorine atom at the 1-position.[4]

## Proposed Analytical Workflow

The structural confirmation and purity assessment of **1-Chloro-6-methoxyisoquinoline** would typically involve a combination of spectroscopic and chromatographic techniques.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the analytical validation of **1-Chloro-6-methoxyisoquinoline**.

#### 1. Chromatographic Methods:

- High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase consisting of an acetonitrile and buffer mixture would be suitable for assessing purity.<sup>[5][6]</sup> UV detection would be appropriate for this aromatic compound.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and analyze fragmentation patterns, further validating the structure.<sup>[5]</sup>

#### 2. Spectroscopic Methods:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are essential for the definitive structural elucidation of the molecule.
- Infrared Spectroscopy (FTIR): This would be used to identify the characteristic vibrations of the functional groups present in the molecule.

- Mass Spectrometry: Analysis of the mass spectrum should reveal the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound.[7]

## Biological Signaling Pathways

While **1-Chloro-6-methoxyisoquinoline** has been noted for its potential in developing drugs for neurological disorders and as an anti-cancer agent, specific biological signaling pathways that are directly modulated by this compound are not yet well-documented in the public literature.[1] The broader class of isoquinoline alkaloids is known to exhibit a wide range of pharmacological activities, including the inhibition of kinases and topoisomerases, and interference with microtubule polymerization.[8] Further research is required to elucidate the specific mechanisms of action for **1-Chloro-6-methoxyisoquinoline**.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 132997-77-4|1-Chloro-6-methoxyisoquinoline|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144245#1-chloro-6-methoxyisoquinoline-molecular-structure-and-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)